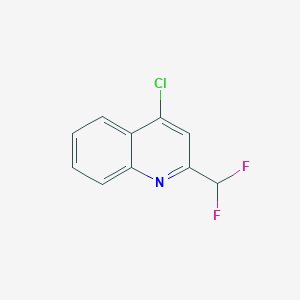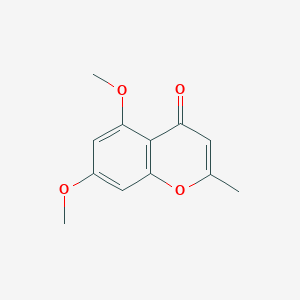
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound that features a purine base linked to a cyclopropyl group via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, which is then functionalized to introduce the methylene bridge and cyclopropyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
化学反応の分析
Types of Reactions
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine base, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding the behavior of nucleotides and nucleosides in various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its purine base is structurally similar to those found in DNA and RNA, making it a candidate for antiviral or anticancer drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors that recognize purine bases, thereby modulating their activity. The methylene bridge and cyclopropyl group can influence the compound’s binding affinity and specificity, leading to unique biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cyclopropylmethanol: A simpler compound that shares the cyclopropyl group but lacks the purine base.
6-Aminopurine:
Uniqueness
(Z)-(2-((6-Amino-9H-purin-9-yl)methylene)cyclopropyl)methanol is unique due to its combination of a purine base with a cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
[(2Z)-2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13)/b6-2- |
InChIキー |
BOCARSGZHMZWCE-KXFIGUGUSA-N |
異性体SMILES |
C\1C(/C1=C\N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)





![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)




